![molecular formula C20H18N4O4S B2959876 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 946357-24-0](/img/structure/B2959876.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

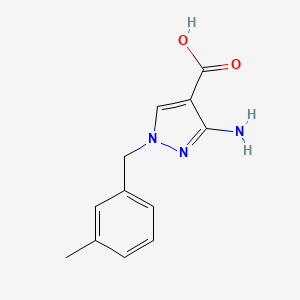

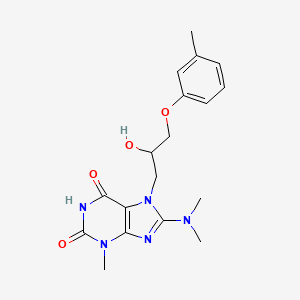

“N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide”, also known as DBT-PMC, is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives have been associated with diverse biological activities .

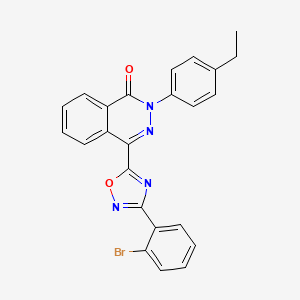

Molecular Structure Analysis

The molecular structure of DBT-PMC can be analyzed using various spectroanalytical data such as NMR, IR, and elemental analysis. For instance, the 1H-NMR and 13C-NMR data can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of DBT-PMC can be determined using various spectroanalytical techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds Synthesis

Research on related heterocyclic compounds primarily focuses on their synthesis for potential applications in medicinal chemistry and materials science. For example, studies have reported the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, and thiazolopyrimidines, derived from natural products like visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic activities, highlighting the importance of heterocyclic chemistry in drug discovery and development (Abu‐Hashem et al., 2020).

Nanomaterials for Environmental Applications

Another area of research involves the use of novel nanomaterials synthesized from thiazol derivatives for environmental remediation. For instance, magnetic nanoadsorbents based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide have been developed for the removal of heavy metals like Zn2+ and Cd2+ from industrial wastes, demonstrating the role of such compounds in addressing environmental pollution (Zargoosh et al., 2015).

Antimicrobial and Antibacterial Agents

Thiazole-based compounds have also been synthesized and evaluated for their antibacterial activities. Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the potential of these compounds as novel antibacterial agents (Palkar et al., 2017).

Catalysis and Chemical Transformations

Thiazole and isoxazole derivatives have been applied in catalysis and various chemical transformations, highlighting their versatility in organic synthesis. Research in this domain explores the efficient synthesis of naphthyridine and isoxazole derivatives, contributing to the development of new methodologies in synthetic chemistry (Guleli et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that thiazole derivatives have been found to exhibit antibacterial activity, both in isolation and in complex with cell-penetrating peptides .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole, a component of the compound, in water, alcohol, and ether , may give some insight into its potential bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

The solubility of thiazole, a component of the compound, in various solvents , may suggest that its action could be influenced by the solvent environment.

Eigenschaften

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S/c1-12-10-14(23-28-12)19(25)24(11-13-6-4-5-9-21-13)20-22-17-15(26-2)7-8-16(27-3)18(17)29-20/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYODLHIQDPGITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2959799.png)

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)

![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2959809.png)